An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Significance of Cyclobutane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have garnered considerable attention. The unique puckered three-dimensional structure of the cyclobutane ring offers a strategic advantage in drug design, serving as a bioisosteric replacement for other cyclic systems or planar moieties to enhance metabolic stability, direct pharmacophoric groups, and optimize binding affinities.[1][2] This guide focuses on 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS No: 1082766-22-0), a functionalized cyclobutane derivative poised as a valuable building block in the synthesis of complex bioactive molecules.[3][4] Its structure combines the conformational rigidity of the cyclobutane core with the hydrogen bonding and polarity of a carboxylic acid and the ether linkage of a methoxymethyl group. Understanding the core physicochemical properties of this compound is paramount for its effective application in drug development programs.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(Methoxymethyl)cyclobutanecarboxylic acid, alongside detailed, field-proven experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| CAS Number | 1082766-22-0 | [3] |
| Physical Form | Solid | |
| Predicted logP | 0.5 - 0.58 | [5][6] |
| Predicted pKa | ~4-5 | Based on analogs |
| Aqueous Solubility | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
Structural and Chemical Identity
The unique arrangement of functional groups on the cyclobutane scaffold dictates the molecule's interactions and overall properties.
Figure 1: 2D Chemical Structure of 1-(Methoxymethyl)cyclobutanecarboxylic acid.
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Lipophilicity: Computational models predict a logP value for 1-(Methoxymethyl)cyclobutanecarboxylic acid to be in the range of 0.5 to 0.58.[5][6] This suggests that the compound possesses a relatively balanced hydrophilic-lipophilic character. The presence of the carboxylic acid and ether functionalities contributes to its polarity, while the cyclobutane ring and methyl group provide lipophilic character.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method remains the gold standard for experimentally determining lipophilicity due to its direct measurement of partitioning.
Principle: This method involves measuring the concentration of the analyte in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), after they have reached equilibrium.
Step-by-Step Methodology:
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Preparation of Pre-Saturated Solvents:
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Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4) in a separation funnel.
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Shake vigorously for 24 hours to ensure mutual saturation.
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Allow the phases to separate completely before use.
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-
Sample Preparation:
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Prepare a stock solution of 1-(Methoxymethyl)cyclobutanecarboxylic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
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Partitioning Experiment:
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Add a small volume of the stock solution to a vial containing a precise ratio of the pre-saturated n-octanol and aqueous buffer. The phase ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.
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Vortex the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.
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Allow the phases to separate by centrifugation.
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-
Quantification:
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Carefully sample an aliquot from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation:
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The logD is calculated using the following equation: logD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer])
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Figure 2: Workflow for Shake-Flask logD Determination.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This parameter is crucial as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets.
Predicted Acidity: While an experimental pKa for 1-(Methoxymethyl)cyclobutanecarboxylic acid has not been reported, it is expected to be in the typical range for carboxylic acids, approximately 4-5. The electron-donating nature of the alkyl and methoxymethyl substituents may slightly increase the pKa compared to unsubstituted cyclobutanecarboxylic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the acid are equal (the half-equivalence point).
Step-by-Step Methodology:
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Instrument Calibration:
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Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Sample Preparation:
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Accurately weigh a known amount of 1-(Methoxymethyl)cyclobutanecarboxylic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
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Titration:
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Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
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Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the measured pH values against the volume of titrant added to generate a titration curve.
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Determine the equivalence point, which is the point of steepest inflection on the curve.
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The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
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The pKa is equal to the pH of the solution at the half-equivalence point.
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Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and for achieving sufficient concentrations in in vitro and in vivo assays.
Expected Solubility: Given the presence of both polar (carboxylic acid, ether) and nonpolar (cyclobutane, methyl) groups, 1-(Methoxymethyl)cyclobutanecarboxylic acid is expected to have moderate aqueous solubility. Its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility of a compound, providing a "gold standard" measurement.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
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Sample Preparation:
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Add an excess of solid 1-(Methoxymethyl)cyclobutanecarboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).
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Equilibration:
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Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation:
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Separate the undissolved solid from the saturated solution by filtration or centrifugation.
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Quantification:
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Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
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Spectroscopic Characterization
While experimental spectra for 1-(Methoxymethyl)cyclobutanecarboxylic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet or AB quartet for the methylene protons of the methoxymethyl group, multiplets for the cyclobutane ring protons, and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbonyl carbon (~180 ppm), the quaternary carbon of the cyclobutane ring, the carbons of the methoxymethyl group, and the other cyclobutane carbons.
Infrared (IR) Spectroscopy:
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A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carboxylic acid should appear around 1700-1725 cm⁻¹.
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C-O stretching bands for the ether and carboxylic acid will be present in the 1000-1300 cm⁻¹ region.
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C-H stretching bands for the alkyl groups will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight (144.17).
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Common fragmentation patterns would involve the loss of the methoxymethyl group, the carboxylic acid group, or cleavage of the cyclobutane ring. Predicted collision cross-section data for various adducts are available in public databases.[5]
Conclusion: A Versatile Building Block with Favorable Predicted Properties
1-(Methoxymethyl)cyclobutanecarboxylic acid represents a promising scaffold for medicinal chemistry, offering a unique combination of a rigid cyclobutane core with versatile functional groups. Its predicted physicochemical properties, including balanced lipophilicity and typical carboxylic acid acidity, suggest that it can be readily incorporated into a variety of molecular frameworks to modulate their ADME profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities, enabling researchers and drug development professionals to make data-driven decisions in their quest for new therapeutics. The strategic use of such functionalized cyclobutane building blocks is a testament to the ongoing innovation in molecular design aimed at overcoming the challenges of modern drug discovery.
References
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protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
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PubChemLite. 1-(methoxymethyl)cyclobutanecarboxylic acid (C7H12O3). [Link]
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CP Lab Safety. 1-(Methoxymethyl)cyclobutanecarboxylic acid, 1 gram, Reagent Grade. [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
- Pan, Y., et al. (2019). Compositions and methods of use of lysine specific demethylase-1 inhibitors.
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